

# Experimental Data on Pimasertib & SAR245409 Combination

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## Compound Focus: Pimasertib

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The following table summarizes the core quantitative findings from the study that utilized FRET imaging to analyze the effects of the MEK inhibitor **Pimasertib** and the PI3K/mTOR inhibitor SAR245409 (voxtalisib) in Ovarian Mucinous Carcinoma (OMC) cell lines [1] [2].

Aspect	Experimental Findings
<b>Overall Synergy</b>	Combination treatment showed <b>strong synergy</b> across 6 OMC cell lines (Combination Index, CI: 0.03-0.5; CI < 1 indicates synergy) [1] [2].
<b>Apoptosis Induction</b>	Marked increase in <b>sub-G1 population</b> and <b>Annexin V-positive cells</b> (apoptosis) with the combination in MCAS, OAW42, and JHOM-2B cells [2].
<b>FRET Imaging (ERK Activity)</b>	Pimasertib inhibition of ERK (via FRET biosensor) induced <b>anti-proliferation and apoptosis in a dose-dependent manner</b> in MCAS and OAW42 cells [1] [2].
<b>FRET Imaging (S6K Activity)</b>	SAR245409 inhibition of S6K (via FRET biosensor) suppressed proliferation in a <b>threshold manner</b> ; apoptosis was <b>only induced in OAW42 cells</b> [1] [2].
<b>Cell Line Mutations</b>	Cell lines used harbored various mutations (e.g., MCAS: KRAS & PIK3CA; JHOM-2B: BRAF & mTOR; OAW42: PIK3CA) [1] [2]. Synergy was observed <b>independently</b> of the KRAS or PIK3CA mutational status [2].

## Detailed Experimental Protocols

The study employed several key experimental methods to obtain these results. Here are the detailed protocols for the core techniques [1] [2]:

### Cell Viability and Synergy Assay

- **Method: Methyl Thiazolyl Tetrazolium (MTT) Assay.**
- **Procedure:** Cells were exposed to serial dilutions of **Pimasertib** and/or SAR245409. After a set incubation period, the MTT reagent was added. Metabolically active cells convert MTT into purple formazan crystals, which are solubilized and quantified by measuring the absorbance. The data was analyzed using the **Chou-Talalay method** to calculate the Combination Index (CI) for determining synergy ( $CI < 1$ ), additive effect ( $CI = 1$ ), or antagonism ( $CI > 1$ ).

### Fluorescence Resonance Energy Transfer (FRET) Imaging

- **Purpose:** To quantitatively monitor the dynamic activity of **ERK** (in the MAPK pathway) and **S6K** (in the PI3K/mTOR pathway) in live cells.
- **Biosensors:** Genetically encoded FRET biosensors for ERK and S6K were used.
- **Imaging Procedure:**
  - OMC cells (MCAS, OAW42) were transfected or transduced with the FRET biosensors.
  - Live cells were treated with inhibitors and imaged over time (**time-lapse imaging**) using a microscope equipped with filters for FRET (typically exciting the CFP donor and measuring emission from the YFP acceptor).
  - The FRET efficiency, which correlates with kinase activity, was calculated based on the ratio of YFP to CFP emission.
- **Data Application:** The kinase activity data from FRET was used to derive a mathematical model associating S6K or ERK activities with the cytostatic (anti-proliferation) and cytotoxic (apoptosis) effects of the drugs.

### Apoptosis Analysis

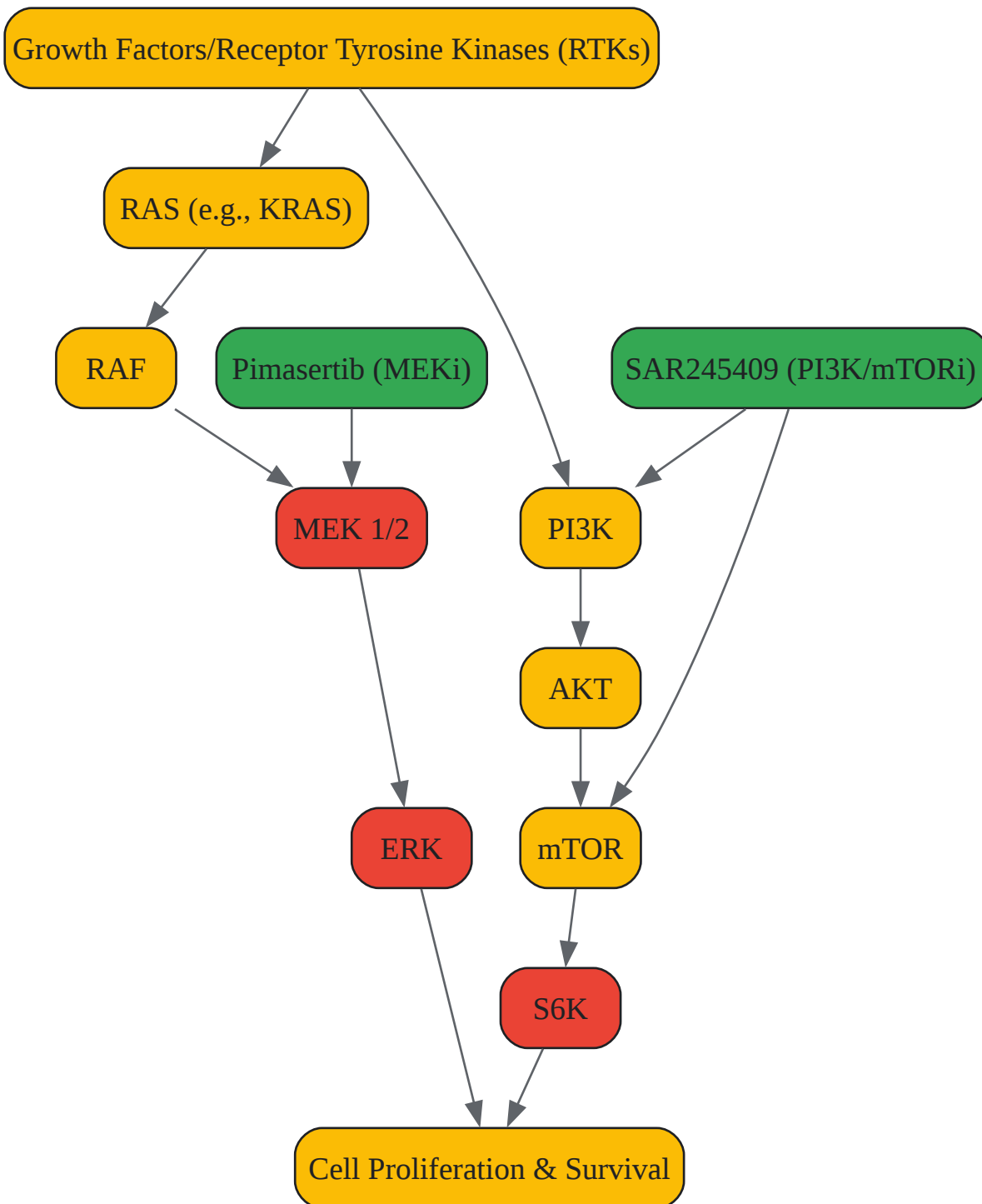
- **Method 1: Flow Cytometry for Cell Cycle/Sub-G1 Analysis**
  - **Procedure:** Treated cells were fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The **sub-G1 peak**, representing cells with fragmented DNA (a hallmark of apoptosis), was quantified.

- **Method 2: Annexin V Assay**

- **Procedure:** Live cells were stained with **Annexin V-FITC** and **Propidium Iodide (PI)**. Annexin V binds to phosphatidylserine, which is externalized on the cell membrane during early apoptosis. PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The populations were distinguished and quantified using flow cytometry.

## Signaling Pathways & Experimental Workflow

The diagrams below illustrate the molecular pathways targeted in this study and the sequential flow of the key experiments.

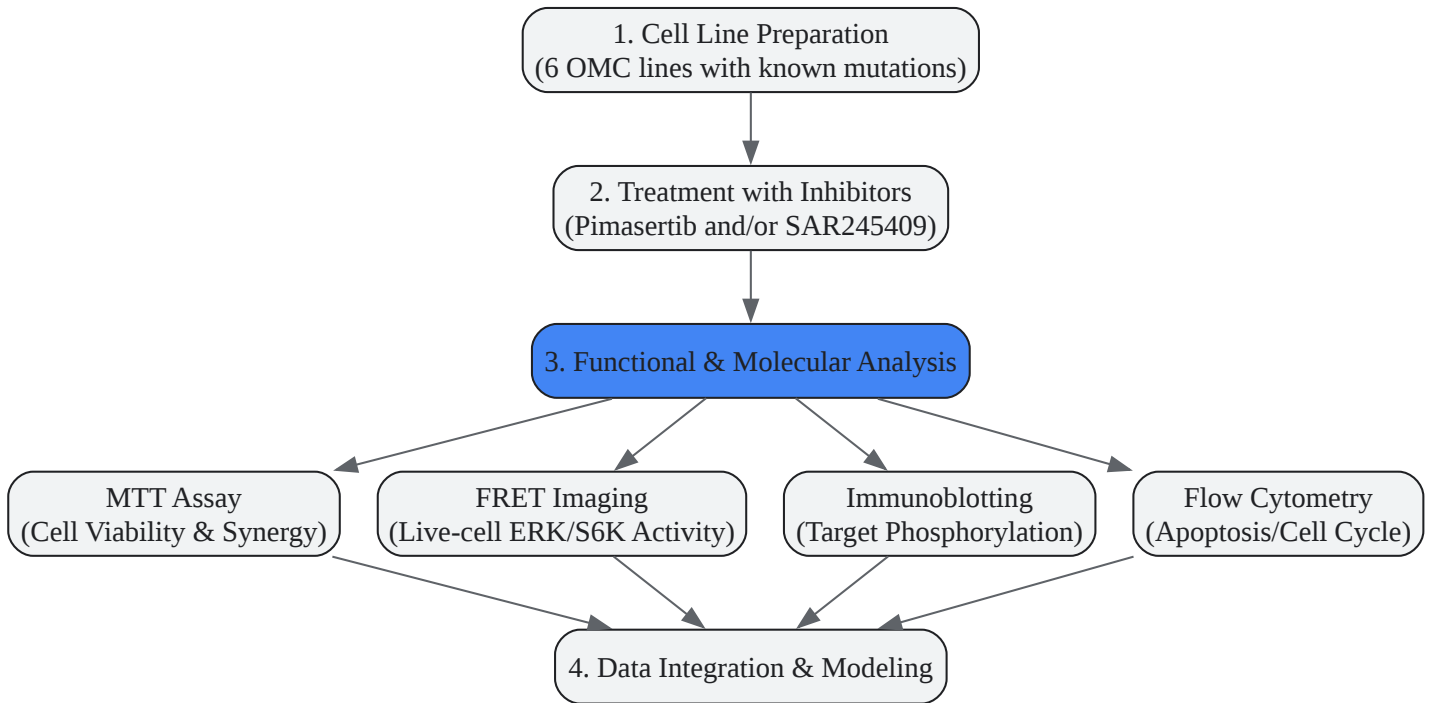


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*Diagram Title: Targeted Signaling Pathways in the Combination Study*

This diagram shows the two key pathways investigated: the **MAPK pathway** (RAS-RAF-MEK-ERK) and the **PI3K/AKT/mTOR pathway**. **Pimasertib** inhibits MEK, while SAR245409 dually targets PI3K and

mTOR. The study used FRET biosensors to directly measure the activity of ERK and S6K kinases [1] [2].



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*Diagram Title: High-Level Experimental Workflow*

This workflow outlines the key steps followed in the research study [1] [2], from cell culture and treatment to the various analytical techniques that were integrated to draw conclusions.

## Interpretation of Findings

The application of FRET imaging in this study was pivotal. It moved beyond static snapshots of protein phosphorylation (like western blotting) to provide **dynamic, quantitative data on kinase activity in live cells**. This allowed the researchers to directly link the degree of ERK and S6K inhibition to the biological outcomes (proliferation arrest and apoptosis), revealing differential and cell-line-specific effects that underpinned the synergistic drug interaction [1] [2].

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## References

1. Synergistic antitumor effects of combination PI3K/mTOR ... [oncotarget.com]
2. Synergistic antitumor effects of combination PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

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